5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, an imidazo[4,5-b]pyridine moiety, and a thiophene-2-sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step often starts with the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions to form the imidazo[4,5-b]pyridine core.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.
Sulfonamide Formation: The thiophene-2-sulfonamide moiety is typically introduced through sulfonylation reactions, where thiophene-2-sulfonyl chloride reacts with an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core or the sulfonamide group, potentially yielding amine derivatives.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for further studies in drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, particularly in treating infections and possibly other conditions due to its unique structural features.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity. The sulfonamide group can enhance binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide
- 5-fluoro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide
Uniqueness
Compared to its analogs, the chloro derivative may exhibit different biological activities and chemical reactivity due to the electronic and steric effects of the chloro group. This can lead to variations in binding affinity, selectivity, and overall efficacy in its applications.
By understanding the detailed synthesis, reactions, and applications of 5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-31-18-4-2-3-17(11-18)24-19(28)13-27-12-15(7-10-20(27)29)22-25-21(26-30-22)14-5-8-16(23)9-6-14/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFHJSEROJIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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